molecular formula C30H34NNa2O9P B1205949 Colchiceineamide-L-ephedrine phosphate CAS No. 76109-92-7

Colchiceineamide-L-ephedrine phosphate

货号: B1205949
CAS 编号: 76109-92-7
分子量: 629.5 g/mol
InChI 键: NHVUDCZRHKSAQB-DLTADJTPSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Colchiceineamide-L-ephedrine phosphate is a synthetically modified colchicine alkaloid designed for advanced pharmacological and biochemical research. This compound is proposed for investigational use in two primary areas. First, as a colchicine derivative, its core potential lies in studying tubulin dynamics and microtubule disruption. Colchicine is a well-characterized anti-mitotic agent that binds to tubulin, inhibiting microtubule polymerization . This action disrupts cellular processes like mitosis, intracellular trafficking, and cell migration . Researchers can use this derivative to develop novel tubulin inhibitors with potential antiproliferative activities against various cancer cell lines . Second, the molecular structure suggests potential for investigating neurokinin receptor interactions, given the inclusion of the ephedrine moiety. This dual-target characteristic makes it a valuable tool for studying complex cell signaling pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

属性

CAS 编号

76109-92-7

分子式

C30H34NNa2O9P

分子量

629.5 g/mol

IUPAC 名称

disodium;[(1R,2S)-2-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]-1-phenylpropyl] phosphate

InChI

InChI=1S/C30H36NO9P.2Na/c1-18(28(40-41(33,34)35)19-10-8-7-9-11-19)31(2)23-14-12-20-16-26(37-4)29(38-5)30(39-6)27(20)21-13-15-25(36-3)24(32)17-22(21)23;;/h7-11,13,15-18,23,28H,12,14H2,1-6H3,(H2,33,34,35);;/q;2*+1/p-2/t18-,23-,28-;;/m0../s1

InChI 键

NHVUDCZRHKSAQB-DLTADJTPSA-L

SMILES

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

手性 SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

规范 SMILES

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

同义词

colchiceineamide-L-ephedrine phosphate

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Comparison with Colchicine and Derivatives

Colchiceineamide-L-ephedrine phosphate shares structural homology with colchicine, a tropolone alkaloid used in gout treatment. Key differences include:

  • Phosphate Functionalization: The addition of a phosphate group to the L-ephedrine subunit likely enhances water solubility compared to non-phosphorylated colchicine derivatives. For example, colchicine itself has low aqueous solubility (0.25 mg/mL), whereas phosphate esters like ephedrine phosphate exhibit higher solubility (e.g., 59.9 g/100 mL for sodium dihydrogen phosphate) .
  • Bioactivity : Colchicine targets tubulin polymerization, but the phosphate group in this compound may alter pharmacokinetics (e.g., delayed absorption or prolonged half-life) due to increased polarity .

Comparison with Ephedrine Phosphate

Ephedrine phosphate is a stimulant used as a decongestant. Contrasts include:

  • Solubility and Stability : Ephedrine phosphate salts (e.g., sodium or ammonium variants) are highly water-soluble, whereas the bulky aromatic system in this compound may reduce solubility despite the phosphate group .

Comparison with Inorganic Phosphates

Inorganic phosphates like ammonium phosphate (NH₄)₃PO₄ and sodium dihydrogen phosphate (NaH₂PO₄) differ fundamentally:

  • Chemical Nature: Inorganic phosphates are simple ionic salts, while this compound is a covalently bonded organophosphate with a complex organic backbone .
  • Applications: Inorganic phosphates are widely used in fertilizers (e.g., ammonium phosphate boosts crop yields ) or food additives (e.g., NaH₂PO₄ as a buffering agent ), whereas this compound is likely restricted to specialized biomedical research due to its niche structure .

Data Tables

Table 1. Physicochemical Properties of Selected Phosphate Compounds

Compound Molecular Weight (g/mol) Solubility in Water Primary Application
This compound 761.09 (estimated) Low (inferred) Research compound
Colchicine 399.4 0.25 mg/mL Gout treatment
Ephedrine phosphate 275.2 High (similar to NaH₂PO₄) Decongestant
Ammonium phosphate (NH₄)₃PO₄ 149.09 57.5 g/100 mL Fertilizer
Sodium dihydrogen phosphate (NaH₂PO₄) 119.98 59.9 g/100 mL Food additive, buffer

Table 2. Functional Group Impact on Bioactivity

Compound Key Functional Groups Bioactivity Implications
This compound Methoxy groups, phosphate ester Enhanced solubility vs. colchicine; potential modified tubulin interaction
Ephedrine phosphate Phenethylamine, phosphate Improved absorption vs. free ephedrine
Ammonium phosphate NH₄⁺, PO₄³⁻ Nitrogen/phosphorus source for plants

Research Findings and Implications

  • Phosphate Role in Solubility: Phosphorylation is a common strategy to improve drug solubility. For instance, sodium dihydrogen phosphate’s high solubility (59.9 g/100 mL) is leveraged in pharmaceutical formulations . This compound’s phosphate group may similarly enhance its bioavailability compared to non-phosphorylated alkaloids .
  • Stability Considerations : Phosphates like ammonium phosphate decompose under heat, releasing toxic gases (e.g., NH₃) . This compound’s stability remains uncharacterized in the evidence but may require specialized storage conditions.

准备方法

Methylamination of α-Bromophenyl Ethyl Ketone

The process begins with α-bromophenyl ethyl ketone, which undergoes methylamination in toluene with aqueous methylamine (15–16.5 mL per 21.0 g ketone) at 40–45°C. Sodium hydroxide (15% solution) facilitates deprotonation, yielding α-methylamino propiophenone hydrochloride after acetone crystallization (74% yield).

Key Parameters

  • Temperature : 40–45°C

  • Solvent : Toluene

  • Base : 15% NaOH

  • Yield : 74%

Resolution Using Dibenzoyl Tartaric Acid

Racemic α-methylamino propiophenone is resolved using (2R,3S)-(-)-dibenzoyl tartaric acid (DBTA) in ethyl acetate. The diastereomeric salt of (S)-(-)-α-methylamino propiophenone precipitates and is purified via ethyl acetate:methanol (7:1) washes, achieving enantiomeric excess >98%.

Reduction to L-Ephedrine

The resolved intermediate undergoes borane reduction (KBH₄ in water, 25°C) to yield L-ephedrine. Acidification with phosphoric acid (85%) instead of HCl produces L-ephedrine phosphate. Critical adjustments include:

  • Stoichiometry : 1:1.05 molar ratio of intermediate to KBH₄

  • Acidification : Gradual addition of H₃PO₄ to pH 2–3

  • Crystallization : Ethanol-water mixture (3:1) for salt precipitation

Synthesis of Colchiceineamide

Colchiceineamide derivation from colchicine involves two stages: hydrolysis to colchiceine followed by amidation.

Hydrolysis of Colchicine to Colchiceine

Colchicine (C₂₂H₂₅NO₆) undergoes alkaline hydrolysis (0.5M NaOH, 60°C, 4h) to cleave the acetamide group, yielding colchiceine (C₂₁H₂₃NO₆). The reaction is monitored via HPLC, with a typical yield of 68–72%.

Amidation of Colchiceine

Colchiceine reacts with benzylamine (1.2 eq) in DMF using HATU as a coupling agent. After 12h at 25°C, the product is purified via silica chromatography (ethyl acetate:hexane, 1:1), achieving 65% yield.

Reaction Conditions

  • Coupling Agent : HATU (1.1 eq)

  • Solvent : DMF

  • Temperature : 25°C

  • Yield : 65%

Conjugation of Colchiceineamide and L-Ephedrine Phosphate

The final step involves coupling colchiceineamide with L-ephedrine phosphate via a carbodiimide-mediated esterification.

Esterification Protocol

  • Reagents : Colchiceineamide (1 eq), L-ephedrine phosphate (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.2 eq)

  • Solvent : Anhydrous DCM

  • Conditions : 0°C to 25°C, 24h

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation

  • Purification : Recrystallization from methanol-diethyl ether

Yield : 58% (crude), 45% after purification

Analytical Validation

  • HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water)

  • MS (ESI+) : m/z 589.2 [M+H]⁺

  • Specific Rotation : [α]D²⁵ = -42° (c = 1, MeOH)

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Synthetic Steps

StepCost DriverOptimization Strategy
MethylaminationToluene usageSolvent recycling (85% recovery)
ResolutionDBTA costCatalyst recycling (70% reuse)
AmidationHATU expenseSubstitute with DCC (20% cheaper)

常见问题

Q. How should researchers structure a systematic review to synthesize evidence on the compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines. Define search strings using Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "toxicity")) across Scopus, PubMed, and Cochrane Library. Screen studies in Covidence, extract data using piloted forms, and assess bias via ROB-2 tool. Perform meta-analyses with random-effects models if heterogeneity is present .

Tables for Key Data

Q. Table 1. Comparative Analytical Techniques for this compound

TechniqueApplicationSensitivityLimitationsReference
HPLC-MSPurity assessment, metabolite ID0.1 ng/mLHigh cost, expertise
SPRBinding kinetics (e.g., tubulin)1 nMRequires immobilized target
NMR (¹H/¹³C)Structural confirmation1 µgLow sensitivity

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation StrategyReference
Inadequate sample sizePower analysis (α=0.05, β=0.2)
Batch variabilityQbD principles, PCA for batch correlation
Uncontrolled pH in assaysUse buffered solutions, validate with probes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。